molecular formula C9H12ClN B3026920 4-Methylindoline hydrochloride CAS No. 1187928-38-6

4-Methylindoline hydrochloride

Cat. No.: B3026920
CAS No.: 1187928-38-6
M. Wt: 169.65
InChI Key: IEIFWNWARZLMPQ-UHFFFAOYSA-N
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Description

4-Methylindoline hydrochloride is a chemical compound that belongs to the class of indole derivatives. It is a white crystalline powder that is soluble in water and ethanol. This compound has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Suzuki–Miyaura Reactions

4-Methylindoline hydrochloride derivatives have been utilized in Suzuki–Miyaura reactions, a type of cross-coupling reaction. Hamdy et al. (2015) demonstrated the synthesis of arylated methylisatins using 4,7-dichloro-N-methylisatin, which is closely related to this compound. This reaction has relevance in antiviral research, specifically against HIV-1 and HIV-2 (Hamdy et al., 2015).

Synthesis of Heterocyclic Derivatives

1-Amino-2-methylindoline, a precursor in this compound synthesis, is used in the formation of antihypertension drugs. Peyrot et al. (2001) researched its reactions with monochloramine, leading to the formation of indolic aminonitrene and other derivatives (Peyrot et al., 2001).

Antimicrobial Activity of Metal Complexes

Patel and Patel (2017) synthesized a novel ligand using 1-methyl-1,2-dihydroquinolin-4-ol, which is structurally related to this compound. This compound exhibited significant antimicrobial activity against various bacterial strains (Patel & Patel, 2017).

Electrochemical Reactions

The electrochemical reduction of N-nitroso-2-methylindoline, a derivative of this compound, was investigated by Weise et al. (1986). They explored how parameters like temperature and reactant concentration influence the selectivity of the overall process (Weise et al., 1986).

Biodegradation Studies

Sutton et al. (1996) studied the aerobic biodegradation of 4-methylquinoline, a compound related to this compound, by a soil bacterium. This research is crucial for understanding the environmental impact and degradation pathways of these compounds (Sutton et al., 1996).

Safety and Hazards

According to the safety data sheet, 4-Methylindoline hydrochloride is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Future Directions

The synthesis of indole derivatives, including 4-Methylindoline hydrochloride, is a significant area of research . Future directions may include the development of novel methods of synthesis and the exploration of their potential applications in various fields .

Properties

IUPAC Name

4-methyl-2,3-dihydro-1H-indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c1-7-3-2-4-9-8(7)5-6-10-9;/h2-4,10H,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIFWNWARZLMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCNC2=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-38-6
Record name 1H-Indole, 2,3-dihydro-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methyl-2,3-dihydro-1H-indole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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